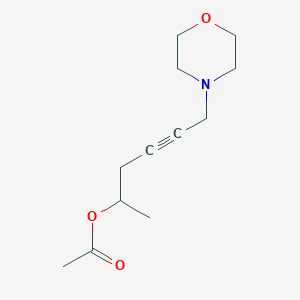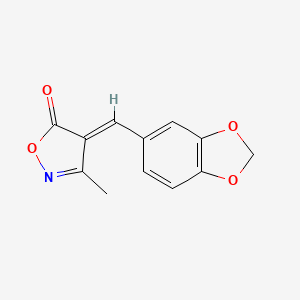
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate, also known as MPA, is a chemical compound that has been studied for its potential use in scientific research. MPA is a derivative of the compound propargyl alcohol and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is not fully understood, but it is believed to work through the inhibition of key enzymes involved in cellular processes. Specifically, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have a variety of other biochemical and physiological effects. For example, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate in scientific research is its relatively low toxicity. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate is stable and can be easily synthesized in the lab. However, one limitation is that 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate. One area of interest is in the development of new anti-cancer therapies based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its derivatives. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its effects on various cellular processes. Finally, there is potential for the development of new neuroprotective agents based on 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate and its ability to increase BDNF levels.
Synthesis Methods
The synthesis of 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate typically involves a multi-step process that begins with the reaction of propargyl alcohol with methyl iodide to form 1-methyl-3-propargyloxy-2-iodopropane. This intermediate is then reacted with morpholine to form 1-methyl-5-(4-morpholinyl)-3-propargyloxy-2-iodobenzene. Finally, the iodine atom is replaced with an acetate group using acetic anhydride to yield the final product, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate.
Scientific Research Applications
1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been shown to have anti-tumor properties. In addition, 1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl acetate has been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
6-morpholin-4-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(16-12(2)14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERGOAAPVUIYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-yl)hex-4-yn-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)

![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)